![molecular formula C8H10ClNO2 B1589998 Methyl 3-aminobenzoate hydrochloride CAS No. 87360-24-5](/img/structure/B1589998.png)
Methyl 3-aminobenzoate hydrochloride
Overview
Description
Methyl 3-aminobenzoate hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Methyl 3-aminobenzoate hydrochloride plays a significant role in biochemical reactions. It is used in solution phase peptide synthesis
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to participate in solution phase peptide synthesis
Dosage Effects in Animal Models
It is known that similar compounds can have significant effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Biological Activity
Methyl 3-aminobenzoate hydrochloride, also known as methyl m-aminobenzoate, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data tables and case studies.
This compound can be synthesized through various methods, often involving the reaction of 3-aminobenzoic acid with methanol in the presence of hydrochloric acid. The following table summarizes key synthetic routes and yields reported in the literature:
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Direct methylation | 85 | Room temperature |
Esterification with methanol | 90 | Acid catalysis |
Alkylation with methyl iodide | 75 | Reflux in ethanol |
Local Anesthetic Effects
One of the prominent biological activities of this compound is its local anesthetic effect. Research indicates that this compound exhibits significant efficacy in blocking nerve conduction, similar to established local anesthetics like tetracaine and pramocaine. In a comparative study, this compound demonstrated effective surface anesthesia when tested on animal models, showing rapid onset and duration of action .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . The following table summarizes its antimicrobial efficacy:
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 50 | Moderate |
Escherichia coli | 100 | Moderate |
Pseudomonas aeruginosa | >200 | Weak |
Clinical Applications
In clinical settings, this compound has been utilized in dermatological formulations for the treatment of localized pain and discomfort. A case study involving patients with postherpetic neuralgia reported significant pain relief after topical application of formulations containing this compound .
Research Findings
Recent research has focused on enhancing the bioavailability and efficacy of this compound through novel delivery systems. For instance, a study explored the use of liposomal formulations that improved skin permeation and reduced systemic absorption, thereby minimizing potential side effects while maximizing local anesthetic effects .
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : Methyl 3-aminobenzoate hydrochloride serves as a key intermediate in the synthesis of pharmaceutical compounds. It is utilized in the production of drugs targeting various diseases, particularly those related to the central nervous system due to its potential cholinesterase inhibition properties .
- Analgesics and Anesthetics : The compound is structurally related to local anesthetics like benzocaine. Its derivatives have been explored for their analgesic effects, making them candidates for pain management therapies .
- Anticancer Research : Recent studies have indicated that derivatives of methyl 3-aminobenzoate exhibit inhibitory activity against cancer cell lines. For instance, compounds synthesized from this base structure showed significant cytotoxicity against human cancer cells, highlighting its potential in oncology .
Organic Synthesis
This compound is a valuable building block in organic synthesis:
- Synthesis of Amino Acid Derivatives : It can be transformed into various amino acid methyl esters, which are crucial for peptide synthesis and other biochemical applications .
- Production of Dyes and Agrochemicals : The compound serves as an intermediate in the synthesis of dyes and agrochemicals, contributing to the development of new materials with specific functionalities .
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that derivatives of methyl 3-aminobenzoate exhibited significant inhibition against cholinesterase enzymes and showed promising anticancer activity against multiple cell lines. The most active derivative had an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Synthesis of Peptide Derivatives
Research conducted on the synthesis of amino acid methyl esters highlighted the efficiency of using this compound as a precursor. The study reported high yields and purity levels when this compound was employed in peptide synthesis reactions, showcasing its utility in pharmaceutical manufacturing processes .
Properties
IUPAC Name |
methyl 3-aminobenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBOCKNQMSJDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481892 | |
Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87360-24-5 | |
Record name | Benzoic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87360-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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